
N-Ethylpentylone hydrochloride
Overview
Description
N-ethyl Pentylone (hydrochloride) is a synthetic cathinone and stimulant drug. It is chemically known as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one hydrochloride. This compound belongs to the phenethylamine class and is structurally similar to other substituted cathinones. N-ethyl Pentylone (hydrochloride) has been reported as a novel designer drug in several countries and is regulated as a Schedule I compound in the United States .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl Pentylone (hydrochloride) typically involves the reaction of 1,3-benzodioxole with 2-bromopentanone, followed by the introduction of an ethylamino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium carbonate. The final product is then converted to its hydrochloride salt form through the addition of hydrochloric acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures to comply with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N-ethyl Pentylone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of amine derivatives .
Scientific Research Applications
Chemical Profile
- Chemical Name : N-Ethylpentylone
- Molecular Formula : C14H19NO3
- CAS Number : 17763-02-9
- Class : Synthetic Cathinone
Pharmacological Research
N-Ethylpentylone exhibits stimulant-like effects similar to other known psychoactive substances, such as methamphetamine and mephedrone. Its mechanism of action involves the inhibition of monoamine transporters, leading to increased concentrations of neurotransmitters like dopamine, serotonin, and norepinephrine in the synaptic cleft . This pharmacodynamic profile suggests significant potential for abuse and dependency.
Key Findings from Pharmacological Studies
- Uptake Inhibition : N-Ethylpentylone inhibits the uptake of dopamine, serotonin, and norepinephrine, which contributes to its stimulant effects .
- Behavioral Effects : In animal models, administration has been linked to increased locomotor activity and rewarding properties consistent with other stimulants .
- Toxicological Concerns : Adverse effects reported include agitation, tachycardia, hyperthermia, and in severe cases, cardiac arrest .
Forensic Applications
N-Ethylpentylone is frequently encountered in forensic toxicology due to its association with recreational drug use. It is often detected in emergency department visits related to drug intoxication and fatalities.
Case Studies
-
Fatal Intoxication Case :
- A 21-year-old male presented with cardiac arrest after suspected use of N-Ethylpentylone. Post-mortem analysis confirmed the presence of the drug in urine, highlighting its lethal potential when abused .
- Clinical findings included elevated lactic acidosis and renal injury, underscoring the compound's severe physiological impacts.
- Emergency Department Visits :
Analytical Methods for Detection
Various analytical techniques have been developed to detect N-Ethylpentylone in biological samples:
Method | Description |
---|---|
Gas Chromatography-Mass Spectrometry (GC-MS) | Used for post-mortem toxicology testing to confirm substance presence. |
Liquid Chromatography-Mass Spectrometry (LC-MS) | Validated methods for quantifying N-Ethylpentylone in urine samples. |
High-Resolution Mass Spectrometry (HRMS) | Employed for wastewater analysis to monitor environmental presence. |
Regulatory Status
N-Ethylpentylone is not approved for medical use in the United States and falls under scrutiny due to its high potential for abuse. The Drug Enforcement Administration (DEA) monitors its distribution closely, noting that it is still available for legitimate scientific research purposes .
Mechanism of Action
N-ethyl Pentylone (hydrochloride) exerts its effects by inhibiting the reuptake of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. This inhibition increases the concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced stimulation of the central nervous system. The compound binds to transporters with varying affinities, contributing to its stimulant properties .
Comparison with Similar Compounds
Similar Compounds
N-ethyl Pentylone (hydrochloride) is structurally and pharmacologically similar to other substituted cathinones, such as:
Uniqueness
What sets N-ethyl Pentylone (hydrochloride) apart from its analogs is its specific substitution pattern and the presence of the ethylamino group. This structural variation influences its potency, pharmacokinetics, and overall effects on the central nervous system. Additionally, its higher potency at inhibiting serotonin reuptake compared to some analogs makes it unique in its class .
Biological Activity
N-Ethylpentylone hydrochloride (NEP) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that exhibit structural and pharmacological similarities to amphetamines. As a relatively new compound, its biological activity has been the subject of various studies, revealing significant implications for both pharmacology and toxicology.
N-Ethylpentylone is chemically related to other synthetic cathinones such as mephedrone and methylone. Its mechanism of action primarily involves the inhibition of monoamine transporters, leading to increased concentrations of neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the synaptic cleft. This increase in monoamines is believed to be responsible for its stimulant effects.
Structure-Activity Relationship (SAR)
Research indicates that NEP acts as a potent dopamine uptake inhibitor. In studies using human embryonic kidney cells, NEP demonstrated significant inhibition of DA uptake, which correlates with its psychostimulant properties. The compound also affects immediate-early gene expression in various brain regions, indicating its potential for inducing rewarding behaviors associated with addiction .
Pharmacokinetics
The pharmacokinetics of NEP have been explored through animal models. In a study involving rats, NEP was administered intraperitoneally at doses of 20 or 50 mg/kg. The results showed that NEP rapidly crossed the blood-brain barrier, reaching peak concentrations in the nucleus accumbens approximately 40 minutes post-administration. The area under the curve (AUC) and mean residence time (MRT) were notably high, suggesting prolonged effects .
Neurochemical Effects
NEP significantly increases DA and 5-HT levels in the brain. Specifically, it was noted that while DA levels rose considerably, the rate at which DA was converted into its metabolites remained unchanged. This suggests that NEP may have a unique profile compared to other stimulants, potentially leading to greater abuse potential due to its sustained dopaminergic activity .
Behavioral Effects
In behavioral studies, NEP has been shown to increase locomotor activity in mice, indicating its stimulant effects. Furthermore, NEP fully substitutes for the discriminative stimulus effects produced by methamphetamine and cocaine in drug discrimination assays, reinforcing its classification as a potent psychoactive substance .
Case Studies and Toxicological Reports
Several case studies have documented severe intoxication incidents associated with NEP use:
- Case Report 1 : A patient presented with cardiac arrest after using NEP, exhibiting symptoms such as elevated lactic acidosis and hyperkalemia. Despite medical intervention, the patient succumbed to complications related to NEP intoxication .
- Case Report 2 : Another case highlighted a patient who displayed erratic behavior and was unresponsive upon emergency presentation. Post-mortem toxicology confirmed NEP presence, linking it directly to the patient's fatal outcome .
Analytical Data
The following table summarizes key analytical findings related to NEP's detection in biological matrices:
Biological Matrix | Linear Concentration Range (ng/mL) | Coefficient of Determination (R²) | Calibration Line Equation |
---|---|---|---|
Blood | 1–100 | > 0.9996 | y = 0.876x + 0 |
Urine | 1–100 | > 0.9975 | y = 1.47x + 0 |
Additional metrics such as precision (%RSD), accuracy (MRE%), and recovery percentages were also evaluated across different concentrations, highlighting the reliability of analytical methods used for detecting NEP in clinical settings .
Q & A
Basic Research Questions
Q. How can the molecular structure of N-Ethylpentylone hydrochloride be confirmed in seized samples?
To confirm the molecular structure, use nuclear magnetic resonance (NMR) spectroscopy in deuterated water (D₂O) at 298 K with a Bruker Advance III 400 MHz spectrometer. Cross-validate findings with mass spectrometry (MS) to ensure accuracy. For purity assessment, refer to batch-specific analytical certificates and NMR data, as demonstrated in forensic analyses of seized materials .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Use high-performance liquid chromatography (HPLC) with parameters optimized for cathinone derivatives:
- Column: C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile phase: Acetonitrile-phosphate buffer (pH 2.5) gradient.
- Detection: UV at 210–230 nm. Validate the method using spiked samples and calibration curves, adhering to pharmacopeial guidelines for impurity profiling .
Q. How should researchers address discrepancies in purity assessments between different analytical techniques?
Compare results from NMR , HPLC , and mass spectrometry to identify systematic errors. For example, NMR may detect non-UV-active impurities missed by HPLC. Use orthogonal methods and consult pharmacopeial protocols for resolving contradictions in relative response factors or impurity thresholds .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s neurochemical effects?
- Dose-response protocols : Administer repeated doses to mimic human abuse patterns.
- Control groups : Include saline-treated and positive controls (e.g., MDMA or methamphetamine).
- Assays : Measure dopamine/serotonin transporter inhibition via synaptosomal uptake assays. Reference NIH guidelines for preclinical studies to ensure reproducibility and ethical compliance .
Q. How can researchers mitigate confounding variables in behavioral studies involving this compound?
- Environmental controls : Standardize lighting, noise, and circadian rhythms.
- Blinding : Use double-blind protocols for drug administration and data analysis.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to differentiate treatment effects. Raw data should be archived for independent validation .
Q. What methodologies are effective for studying this compound’s interactions with biomacromolecules?
Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities with receptors like DAT or SERT. For structural insights, use molecular dynamics simulations parameterized with NMR-derived conformations .
Q. How should conflicting pharmacokinetic data from in vitro vs. in vivo models be resolved?
Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Validate using microdialysis in target tissues (e.g., striatum) and adjust for protein binding or metabolic enzyme variability .
Methodological and Data Analysis Questions
Q. What statistical frameworks are appropriate for analyzing dose-dependent neurotoxicity data?
Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Report confidence intervals and apply Benjamini-Hochberg corrections for multiple comparisons. Follow NIH reporting standards for transparency .
Q. How can researchers ensure reproducibility in chromatographic analyses of this compound?
- Column conditioning : Pre-equilibrate with mobile phase for ≥30 minutes.
- System suitability tests : Verify resolution, tailing factor, and retention time consistency.
- Batch validation : Include inter-day and inter-operator variability assessments .
Q. What strategies are recommended for synthesizing stable isotope-labeled analogs of this compound for tracer studies?
Use deuterated ethylamine or ¹³C-labeled precursors in reductive amination reactions. Purify via preparative HPLC and confirm isotopic enrichment using high-resolution MS. Store analogs at –80°C to prevent degradation .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDGINCOKQDLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336464 | |
Record name | N-Ethylpentylone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-02-9 | |
Record name | 1-Pentanone, 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17763-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylpentylone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethylpentylone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ETHYLPENTYLONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3G8XZW25I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.